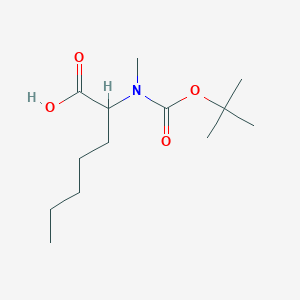

N-Boc-N-methyl-(S)-2-aminoheptanoic acid

Beschreibung

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl group on the amine. Its structure includes a seven-carbon aliphatic chain (heptanoic acid backbone) with the (S)-configuration at the α-carbon (Figure 1). This compound is primarily used in peptide synthesis, particularly for introducing lipophilic, sterically hindered residues into macrocyclic peptides or protease inhibitors.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H25NO4 |

|---|---|

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |

InChI |

InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16) |

InChI-Schlüssel |

BUWSQPBKRHWTEX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Oxoheptanoic Acid

The ketone precursor, 2-oxoheptanoic acid, is synthesized via oxidation of 2-hydroxyheptanoic acid or Friedel-Crafts acylation of valeric acid. For example, oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields 2-oxoheptanoic acid in 78% yield.

Reductive Amination with Methylamine

The ketone undergoes reductive amination with methylamine in the presence of sodium triacetoxyborohydride (STAB) and (Boc)₂O to directly form the N-Boc-N-methyl derivative. This one-pot method, adapted from, involves:

- Imine formation between 2-oxoheptanoic acid and methylamine in CH₂Cl₂.

- In situ Boc protection using (Boc)₂O.

- Reduction with STAB to yield the secondary amine.

Typical Conditions

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | Room temperature |

| Reaction Time | 5–12 h |

| Yield | 70–85% |

This method avoids racemization due to mild conditions and is scalable for gram-scale synthesis.

Boc Protection and N-Methylation of (S)-2-Aminoheptanoic Acid

Synthesis of (S)-2-Aminoheptanoic Acid

The enantiopure amino acid is prepared via asymmetric hydrogenation of α,β-unsaturated esters. For instance:

Boc Protection

The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in THF with triethylamine (TEA) as a base:

N-Methylation

The Boc-protected amino acid is methylated using methyl iodide (MeI) and sodium hydride (NaH) in THF:

- Mechanism : NaH deprotonates the amine, enabling nucleophilic attack on MeI.

- Yield : 88%.

- Stereochemical Integrity : No racemization observed (retains >99% ee).

Optimized Protocol

| Reagent | Equiv | Role |

|---|---|---|

| NaH | 2.5 | Base |

| MeI | 3.0 | Methylating agent |

| Solvent | THF | Reaction medium |

Homologation of Shorter-Chain Amino Acids

Arndt-Eistert Homologation

Norvaline ((S)-2-aminopentanoic acid) is extended by two carbons via Arndt-Eistert homologation :

- Convert norvaline to its acid chloride using SOCl₂.

- Generate the diazoketone with diazomethane.

- Rearrangement in AgNO₃/Et₃N yields the homologated acid.

Outcomes

| Step | Yield | Notes |

|---|---|---|

| Diazoketone Formation | 80% | Requires strict temp control |

| Rearrangement | 65% | Yields (S)-2-aminoheptanoic acid |

Boc Protection and Methylation

The homologated amino acid undergoes Boc protection and methylation as described in Section 2.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Reductive Amination | 85% | Moderate | High |

| Boc + Methylation | 88% | High | Medium |

| Homologation | 65% | High | Low |

Practical Considerations

- Reductive Amination : Ideal for rapid synthesis but requires 2-oxoheptanoic acid.

- Boc + Methylation : Preferred for enantiopure products but demands asymmetric hydrogenation expertise.

- Homologation : Limited by lower yields and multi-step complexity.

Applications in Peptide Synthesis

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is used to introduce conformational constraints in peptides. For example, it enhances proteolytic stability in lung-targeted prodrugs.

Analyse Chemischer Reaktionen

Key Reaction Conditions

-

Reagents : Aldehyde (1 mmol), primary amine (1 mmol), (Boc)₂O (1.2 mmol), STAB (2.5 mmol), triethylamine (2.5 mmol), CH₂Cl₂ solvent.

-

Procedure :

Yield Data

| Entry | Aldehyde (R₁CHO) | Product Yield |

|---|---|---|

| 1 | Benzaldehyde | 88% |

| 2 | 4-Nitrobenzaldehyde | 90% |

| 3 | 4-Methylbenzaldehyde | 92% |

| 4 | 2,4-Dichlorobenzaldehyde | 85% |

| 5 | 3,4-Dimethoxybenzaldehyde | 95% |

Table adapted from tandem DRA/Boc protection yields in diverse aldehydes .

Reaction Mechanism

The tandem process involves three critical steps:

-

Imine Formation : Aldehyde reacts with amine to form an imine intermediate.

-

Boc Protection : (Boc)₂O rapidly traps the amine, preventing nucleophilic attack on the imine and avoiding lactamization or tertiary amine formation.

-

Reductive Amination : STAB reduces the imine to the secondary amine, yielding the N-Boc product .

Avoiding Side Reactions

-

Lactamization : γ- and δ-amino esters typically form lactams under reductive amination, but Boc protection suppresses this by stabilizing the amine .

-

Overalkylation : Rapid Boc protection prevents the secondary amine from reacting further with the aldehyde .

Deprotection Reactions

The Boc group is cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions, regenerating the free amine for subsequent reactions.

Deprotection Protocol

-

Reagents : TFA or HCl (1–5 equivalents).

-

Conditions : Room temperature, 30 minutes to 4 hours.

-

Outcome : Complete removal of the Boc group without affecting other functional groups.

Example Peptide Coupling

-

Hydrolysis : Boc-protected amino acid ester is hydrolyzed to the carboxylic acid using NaOH.

-

Coupling : Activated with HATU/DIPEA in DMF, followed by reaction with L-phenylalanine ester to form dipeptides (e.g., (S,S)-7 and (R,S)-7) .

Dipeptide Yields and Diastereomeric Ratios

| Dipeptide | Yield | Diastereomeric Ratio |

|---|---|---|

| (S,S)-7 | 59% | 94:6 |

| (R,S)-7 | 59% | 90:10 |

Data from HATU-mediated coupling reactions .

Versatility of Boc Protection

| Feature | Boc Protection | Alternative Protecting Groups |

|---|---|---|

| Reaction Speed | Rapid trapping of amines (seconds) | Slower (e.g., CbzCl requires 10+ mins) |

| Side-Reaction Suppression | Prevents lactamization/overalkylation | Less effective (e.g., FmocCl causes by-products) |

| Deprotection | Mild acid treatment (TFA/HCl) | Requires stronger acids (e.g., HBr) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl substitution on the nitrogen atom. The chemical formula is C₉H₁₉NO₃, and its structure allows for various modifications that enhance its utility in synthesis.

Medicinal Chemistry

This compound has been utilized in the synthesis of bioactive compounds, particularly in the development of anticancer agents. For instance, it serves as a precursor in the synthesis of coumarin–amino acid hybrids, which exhibit significant cytotoxicity against cancer cell lines like HepG-2 and PC-3. These compounds demonstrated IC₅₀ values lower than those of established chemotherapeutics such as doxorubicin .

Case Study: Anticancer Activity

- Compounds Tested : Coumarin–amino acid hybrids.

- Cell Lines : HepG-2, PC-3, Hct-116.

- Results : Significant cytotoxicity with IC₅₀ values of 34.07 μM for compound 7c and 42.16 μM for compound 5b .

Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to facilitate the formation of peptide bonds. The Boc group serves as a protective moiety that can be easily removed under acidic conditions, allowing for subsequent coupling reactions.

Synthesis Methodology

- Activation : this compound can be activated using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH), enabling efficient coupling with other amino acids or peptide fragments .

- Yield : High yields (up to 80%) have been reported in reactions involving this compound as a linker in peptide chains .

Development of Inhibitors

This amino acid derivative has been investigated for its role in developing selective inhibitors for various biological targets, including histone deacetylases (HDACs). Research indicates that derivatives of this compound can lead to potent HDAC6 inhibitors with high selectivity over other HDAC isoforms.

Case Study: HDAC Inhibition

- Compound : Mercaptoacetamide derived from this compound.

- Potency : IC₅₀ values as low as 1.3 nM against HDAC6 with >3000-fold selectivity over HDAC1 .

Synthesis of Complex Molecules

The compound acts as a versatile building block in synthesizing more complex molecules, including those with potential therapeutic applications. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives tailored for specific biological activities.

Example Applications

- Total Synthesis : Used as a starting material in the total synthesis of biologically active compounds like (+)-negamycin .

- Linker Development : Explored as a linker in pharmacological evaluations to assess receptor affinities .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Significant cytotoxicity against cancer cells |

| Peptide Synthesis | Formation of peptides using Boc protection | High yields in coupling reactions |

| Inhibitor Development | Development of selective HDAC6 inhibitors | Potent inhibitors with high selectivity |

| Complex Molecule Synthesis | Building block for diverse therapeutic compounds | Useful in total synthesis and linker creation |

Wirkmechanismus

The mechanism of action of N-Boc-N-methyl-(S)-2-aminoheptanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, such as enzymes and receptors, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations among similar compounds include chain length, branching, stereochemistry, and protective groups. Below is a comparative analysis:

*Solubility data for 2-aminoheptanoic acid (unprotected) is provided in . Boc and N-methyl groups reduce solubility due to increased hydrophobicity .

Proteasome Inhibition

In , salinosporamide analogues derived from amino acids with aliphatic side chains (e.g., 2-aminohexanoic acid) showed moderate proteasome inhibition (IC50 ~20–50 nM). Longer chains (C7) likely enhance van der Waals interactions in the S1 binding pocket, improving potency. The N-methyl group in the target compound may reduce hydrogen bonding but extend residence time in hydrophobic pockets .

Biologische Aktivität

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is a non-canonical amino acid that has garnered attention in various fields of biological research, particularly in the context of drug design and biocatalysis. This compound's unique structural features and modifications allow it to participate in diverse biological activities, including potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc Group : A tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility.

- Methyl Group : The N-methyl modification can influence the compound's interaction with biological targets.

The molecular formula is , and its molecular weight is approximately 215.32 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of complexes formed with N-Boc-protected amino acids, including this compound. Research indicates that these complexes can exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range. For instance, silver and gold complexes stabilized by NHC ligands and containing Boc-protected amino acids demonstrated promising anticancer activity, suggesting that modifications to the amino acid structure can enhance therapeutic efficacy .

Enzymatic Applications

The incorporation of non-canonical amino acids like this compound into proteins can enhance enzymatic activity and specificity. In biocatalysis, these modified amino acids are utilized to expand the substrate scope of enzymes, facilitating novel reactions that are not possible with canonical amino acids . This property is particularly valuable in synthetic biology and pharmaceutical development.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound complexes on breast cancer cell lines.

- Methodology : Cell viability assays were performed on MCF-7 and MDA-MB-231 cells treated with varying concentrations of the complexes.

- Findings : IC50 values were recorded at approximately 1 μM for MCF-7 cells, indicating strong anticancer potential .

-

Biocatalysis Application :

- Objective : To assess the role of this compound in enhancing enzyme-catalyzed reactions.

- Methodology : Enzyme assays were conducted using modified enzymes incorporating the non-canonical amino acid.

- Findings : Enhanced reaction rates were observed, demonstrating improved catalytic efficiency compared to enzymes with only canonical amino acids .

Data Tables

| Study | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 1.0 | High selectivity against cancer cells |

| Biocatalysis | Various Enzymes | Varies | Improved substrate specificity |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-Boc-N-methyl-(S)-2-aminoheptanoic acid?

- Answer : The synthesis typically involves Boc-protection of the amine group, followed by N-methylation. For example, Mitsunobu reactions or Williamson ether synthesis can introduce the methyl group while retaining stereochemistry . Deprotection and purification steps often employ flash chromatography (230–400 mesh silica) or chiral HPLC (RegisCell/RegisPack columns) to isolate enantiomerically pure products . Reaction progress is monitored via TLC, and final purity (>95%) is confirmed by analytical HPLC and NMR spectroscopy .

Q. What storage conditions are recommended for Boc-protected amino acid derivatives?

- Answer : While direct data for this compound is limited, analogous Boc-protected amino acids (e.g., N-Boc-2-aminoindane-2-carboxylic acid) are stored at 0–6°C in sealed, dry containers to prevent hydrolysis . Parent compounds like 2-aminoheptanoic acid are stable at room temperature but may require desiccation to avoid moisture-induced degradation .

Q. How is the compound characterized post-synthesis?

- Answer : Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structure and stereochemistry, with shifts referenced to residual solvent peaks .

- LC-MS for molecular weight validation (ESI ionization, 70 eV) .

- Optical rotation measurements (Autopol IV polarimeter) to verify enantiomeric purity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Answer : Enantiomeric resolution is achieved via chiral HPLC using columns like RegisCell (analytical) or RegisPack (preparative) . For example, separation of (S)- and (R)-isomers is optimized using hexane/isopropanol gradients. Post-separation, optical purity is validated by comparing retention times and optical rotation values against standards .

Q. How do Boc and methyl substituents influence solubility compared to the parent 2-aminoheptanoic acid?

- Answer : The parent acid (2-aminoheptanoic acid) exhibits high solubility (241 mg/mL in water) due to its zwitterionic nature . Introducing Boc (tert-butoxycarbonyl) and methyl groups increases hydrophobicity, reducing aqueous solubility. Researchers should use polar aprotic solvents (e.g., DMF or DCM) for reactions and adjust solvent systems (e.g., EtOAc/water mixtures) during workup to accommodate reduced solubility .

Q. How should contradictory solubility data (e.g., log S discrepancies) be addressed?

- Answer : Discrepancies arise from computational models (e.g., ESOL vs. SILICOS-IT) with varying parameterizations . For example:

- ESOL : Predicts 241 mg/mL solubility (highly soluble).

- SILICOS-IT : Predicts 17.2 mg/mL (moderate solubility) .

- To resolve contradictions, validate experimentally via shake-flask methods at physiological pH (7.4) and monitor solubility via UV-Vis or HPLC .

Q. What role does this compound play in designing targeted therapeutics (e.g., PSMA inhibitors)?

- Answer : While direct evidence is limited, structurally similar analogs (e.g., (S)-2-aminoheptanoic acid) are used in pharmacophore optimization for prostate-specific membrane antigen (PSMA) inhibitors . The Boc and methyl groups may enhance metabolic stability or modulate binding affinity by altering side-chain hydrophobicity. However, substitutions can reduce target affinity if steric bulk disrupts receptor interactions, necessitating iterative SAR studies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting chromatographic retention times in hydrophobicity studies?

- Answer : Hydrophobicity data (e.g., RP-HPLC retention times) for amino acids correlate with van der Waals side-chain volume . For example, 2-aminoheptanoic acid shows non-linear retention increases with aliphatic chain elongation . Contradictions may arise from column matrix differences (C18 vs. phenyl phases) or mobile phase pH. Standardize protocols using reference compounds (e.g., fluorinated amino acids) and calibrate retention times against known hydrophobicity indices .

Methodological Recommendations

- Stereochemical Integrity : Use Mitsunobu conditions (e.g., DIAD, Ph₃P) for N-methylation to retain configuration .

- Deprotection : Optimize Boc removal with 2M HCl in dioxane (24–48 hrs) or TFA in DCM (1–2 hrs) .

- Solubility Testing : Employ biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.